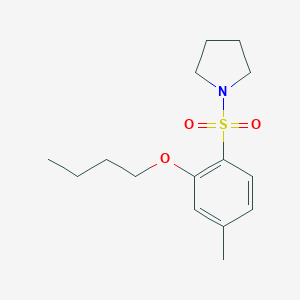
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NS1619 and is a potent activator of large-conductance calcium-activated potassium (BKCa) channels. The activation of these channels has been linked to several physiological and pathological processes, making NS1619 a promising tool for research.
Wirkmechanismus
NS1619 exerts its effects by activating BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of these channels leads to hyperpolarization of the cell membrane, which results in decreased calcium influx and reduced excitability of the cell.
Biochemical and Physiological Effects:
NS1619 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. NS1619 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
NS1619 has several advantages for use in lab experiments, including its potency, selectivity, and ability to activate BKCa channels in a dose-dependent manner. However, NS1619 has some limitations, including its short half-life and potential off-target effects.
Zukünftige Richtungen
There are several future directions for research on NS1619, including investigating its effects on other physiological and pathological processes, developing more potent and selective BKCa channel activators, and exploring the potential therapeutic applications of NS1619 in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of NS1619 on BKCa channels and to identify potential off-target effects.
Synthesemethoden
NS1619 can be synthesized using various methods, but the most common one involves the reaction of 5-methyl-2-(1-pyrrolidinylsulfonyl)phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure NS1619.
Wissenschaftliche Forschungsanwendungen
NS1619 has been used in several scientific research studies to investigate its effects on various physiological and pathological processes. One such study found that NS1619 can improve cardiac function and reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. Another study demonstrated that NS1619 can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
Eigenschaften
Molekularformel |
C15H23NO3S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(2-butoxy-4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-4-11-19-14-12-13(2)7-8-15(14)20(17,18)16-9-5-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 |
InChI-Schlüssel |
MIUBDTCWIGWWAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)












